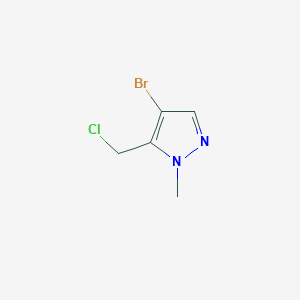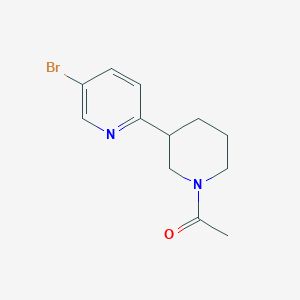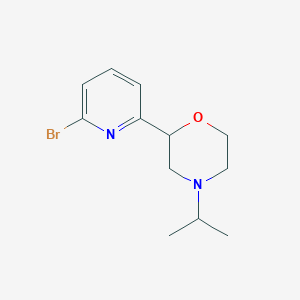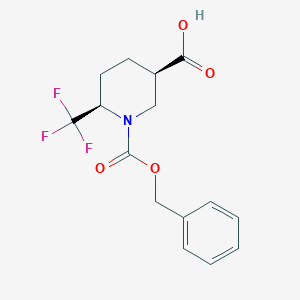
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
Cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CBTPA) is an organic compound with a unique structure that has been the subject of much scientific research. It is a derivative of piperidine, a cyclic organic compound with a five-membered ring structure. CBTPA has been of particular interest due to its potential applications in medicine, pharmaceuticals, and material science.
Applications De Recherche Scientifique
Synthesis and Conformational Studies : Research has focused on the synthesis of derivatives of this compound and similar structures, examining their conformation and properties. For instance, studies on compounds like cis-3,5-dimethyl-3,5-piperidinedicarboxylic Acid and its derivatives indicate specific conformational properties, which are significant in understanding the molecular structure and potential applications (Curran, Smith & Pollastri, 1994).
Chemical Synthesis and Stereochemistry : Various methods for the synthesis and analysis of related piperidine compounds have been explored. This includes research on the synthesis of cis and trans 3,4-disubstituted piperidines, which highlights the versatility and adaptability of these compounds in chemical synthesis (Williams et al., 2006).
Potential Industrial Applications : Certain derivatives of the compound, such as CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, show promise for industrial applications, suggesting potential uses in the synthesis of complex molecules (Hao, Liu, Zhang & Chen, 2011).
Catalysis and Reaction Mechanisms : Some studies focus on the catalytic properties of related piperidine compounds. For example, research on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts demonstrates the potential of these compounds in facilitating specific types of chemical reactions (Dönges et al., 2014).
Biological and Neuromediator Applications : Research into the neuromediator analogs of piperidine dicarboxylic acids, including their synthesis and properties, suggests potential biological applications, such as in the development of pharmaceuticals (Agami, Kadouri-Puchot, Guen & Vaissermann, 1995).
Propriétés
IUPAC Name |
(3R,6R)-1-phenylmethoxycarbonyl-6-(trifluoromethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-7-6-11(13(20)21)8-19(12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHDDGIVRGRQG-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




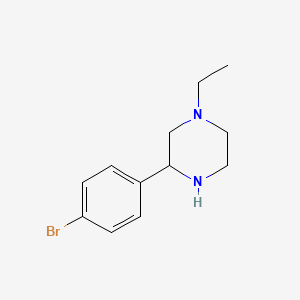





![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)
